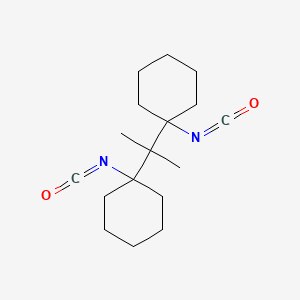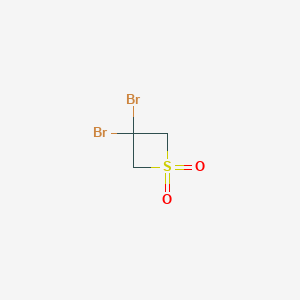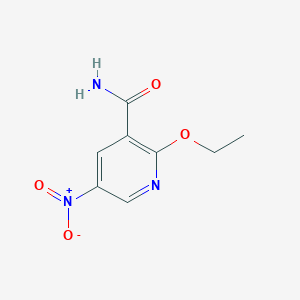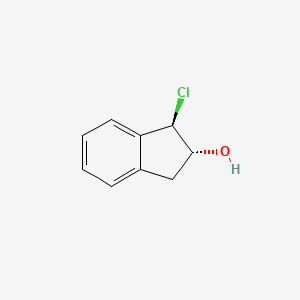
1,1'-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane): is a chemical compound with the molecular formula C₁₅H₂₂N₂O₂. It is known for its use in various industrial applications, particularly in the production of polymers and coatings. This compound is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it highly reactive and suitable for polymerization reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) can be synthesized through the reaction of cyclohexane with phosgene and a suitable amine. The reaction typically involves the following steps:
Cyclohexane Reaction: Cyclohexane is reacted with phosgene to form cyclohexyl isocyanate.
Amine Addition: The cyclohexyl isocyanate is then reacted with a suitable amine, such as propane-2,2-diamine, to form the final product.
Industrial Production Methods: In industrial settings, the production of 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Phosgenation: Reacting cyclohexane with phosgene in the presence of a catalyst.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) undergoes various types of chemical reactions, including:
Polymerization: Reacts with polyols to form polyurethanes.
Substitution: Can undergo nucleophilic substitution reactions with alcohols and amines.
Addition: Reacts with water to form urea derivatives.
Common Reagents and Conditions:
Polymerization: Typically carried out in the presence of a catalyst such as dibutyltin dilaurate at elevated temperatures.
Substitution: Requires the presence of a nucleophile such as an alcohol or amine under mild conditions.
Addition: Reacts with water at room temperature to form urea derivatives.
Major Products:
Polyurethanes: Formed through polymerization with polyols.
Urea Derivatives: Formed through addition reactions with water.
Applications De Recherche Scientifique
1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable polymers.
Medicine: Explored for its potential in creating biocompatible coatings for medical devices.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) primarily involves its reactivity with nucleophiles. The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethane, urea, and other derivatives. This reactivity is exploited in polymerization reactions to form polyurethanes and other polymers. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition with alcohols and amines.
Polymerization: The compound acts as a monomer in polymerization reactions to form long-chain polymers.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,4-diisocyanate: Similar in structure but with isocyanate groups at different positions.
Hexamethylene diisocyanate: Contains a linear aliphatic chain instead of a cyclohexane ring.
Toluene diisocyanate: Contains an aromatic ring instead of a cyclohexane ring.
Uniqueness: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) is unique due to its cyclohexane ring structure and the presence of two isocyanate groups at specific positions. This structure imparts distinct reactivity and mechanical properties, making it suitable for specialized applications in polymer and material science .
Propriétés
Numéro CAS |
58708-01-3 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-isocyanato-1-[2-(1-isocyanatocyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C17H26N2O2/c1-15(2,16(18-13-20)9-5-3-6-10-16)17(19-14-21)11-7-4-8-12-17/h3-12H2,1-2H3 |
Clé InChI |
QIVRKSLMUAURGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1(CCCCC1)N=C=O)C2(CCCCC2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)



![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)





